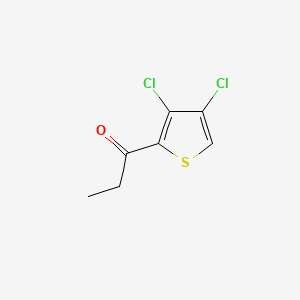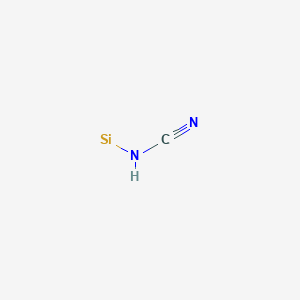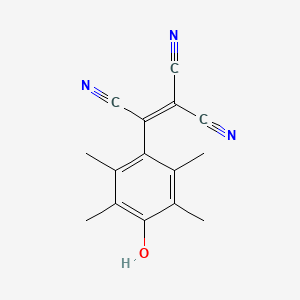![molecular formula C10H20O B14351148 [1-Methyl-3-(propan-2-yl)cyclopentyl]methanol CAS No. 91008-28-5](/img/structure/B14351148.png)
[1-Methyl-3-(propan-2-yl)cyclopentyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-Methyl-3-(propan-2-yl)cyclopentyl]methanol: is a chemical compound with the molecular formula C10H20O It is a cyclopentane derivative with a hydroxyl group attached to a methylene bridge, making it an alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-Methyl-3-(propan-2-yl)cyclopentyl]methanol typically involves the cyclization of appropriate precursors followed by functional group modifications
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions, followed by purification steps to isolate the desired product. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group in [1-Methyl-3-(propan-2-yl)cyclopentyl]methanol can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Common reducing agents include LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide) can facilitate substitution reactions.
Major Products:
- Oxidation can yield ketones or aldehydes.
- Reduction can produce various alcohol derivatives.
- Substitution reactions can introduce halides or other functional groups.
Applications De Recherche Scientifique
Chemistry: In chemistry, [1-Methyl-3-(propan-2-yl)cyclopentyl]methanol is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable in the study of cycloalkane derivatives and their reactivity.
Biology: The compound’s potential biological activity is of interest in pharmacological research. It may serve as a lead compound for developing new drugs or as a probe for studying biological pathways.
Medicine: In medicine, derivatives of this compound could be explored for therapeutic applications, particularly if they exhibit bioactivity against specific targets.
Industry: Industrially, this compound can be used in the synthesis of specialty chemicals, polymers, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of [1-Methyl-3-(propan-2-yl)cyclopentyl]methanol depends on its interaction with molecular targets. It may act by binding to specific receptors or enzymes, altering their activity. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Cyclopentanol: Another cyclopentane derivative with a hydroxyl group, but without the methyl and isopropyl substituents.
1-Methylcyclopentanol: Similar structure but lacks the isopropyl group.
3-Isopropylcyclopentanol: Similar structure but lacks the methyl group.
Uniqueness: The presence of both methyl and isopropyl groups in [1-Methyl-3-(propan-2-yl)cyclopentyl]methanol makes it unique compared to other cyclopentane derivatives. These substituents can influence the compound’s physical and chemical properties, such as solubility, reactivity, and biological activity.
Propriétés
Numéro CAS |
91008-28-5 |
|---|---|
Formule moléculaire |
C10H20O |
Poids moléculaire |
156.26 g/mol |
Nom IUPAC |
(1-methyl-3-propan-2-ylcyclopentyl)methanol |
InChI |
InChI=1S/C10H20O/c1-8(2)9-4-5-10(3,6-9)7-11/h8-9,11H,4-7H2,1-3H3 |
Clé InChI |
KBSHQCBKGHLYLX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CCC(C1)(C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-methylphenyl)cyclohex-2-en-1-ylidene]hydroxylamine](/img/structure/B14351067.png)
![Bis(2-methylphenyl)bis[(naphthalene-1-sulfonyl)oxy]stannane](/img/structure/B14351071.png)
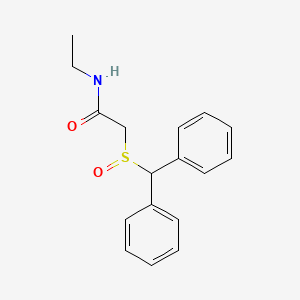
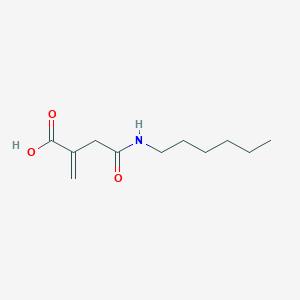
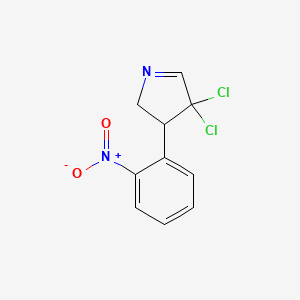
![[[(6E)-2,6-bis(hydroxyimino)cyclohexylidene]amino]urea](/img/structure/B14351087.png)
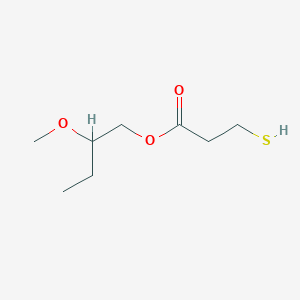
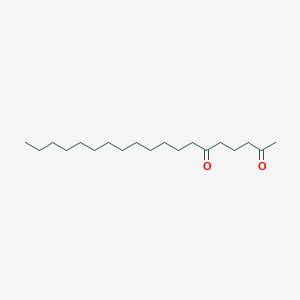
![2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol](/img/structure/B14351125.png)
![4-{2-[(Trimethylsilyl)oxy]ethyl}azetidin-2-one](/img/structure/B14351131.png)
![2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol](/img/structure/B14351144.png)
